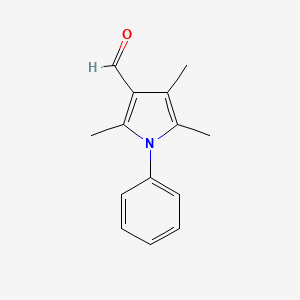

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,5-Trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4,5-trimethyl-1-phenylpyrrole with formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group is susceptible to oxidation, yielding carboxylic acids or their derivatives. For example:

-

Potassium permanganate (KMnO₄) in acidic or aqueous conditions oxidizes the aldehyde to a carboxylic acid. This is a common pathway for aldehyde oxidation in pyrrole derivatives .

-

Chromium trioxide (CrO₃) may also achieve similar outcomes under controlled conditions.

Reaction Table

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic medium (e.g., H₂O-pyridine) | Pyrrole-3-carboxylic acid |

| CrO₃ | Mild acidic conditions | Pyrrole-3-carboxylic acid |

Reduction Reactions

The aldehyde group can be reduced to form alcohols or other derivatives:

-

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to a primary alcohol.

-

Catalytic hydrogenation (e.g., H₂/Pd) may also achieve selective reduction.

Reaction Table

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, room temperature | Pyrrole-3-methanol |

| LiAlH₄ | THF, 0°C | Pyrrole-3-methanol |

Condensation Reactions

The aldehyde group participates in condensation with nucleophiles:

-

Hydrazines, semicarbazides, or thiosemicarbazides form hydrazones, semicarbazones, or thiosemicarbazones, respectively .

-

Active methylene compounds (e.g., β-keto esters) undergo aldol-like condensations to form α,β-unsaturated carbonyls .

Reaction Table

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine (NH₂NH₂) | Reflux in ethanol | Pyrrole-3-carbaldehyde hydrazone |

| β-Keto ester | Ethanol, NaOH | α,β-Unsaturated ketone |

Substitution Reactions

The pyrrole ring may undergo electrophilic substitution, though steric hindrance from methyl groups can influence reactivity:

-

Friedel-Crafts alkylation is unlikely due to the electron-withdrawing aldehyde group, but hydroxyalkylation (e.g., via Vilsmeier-Haack reagents) may occur .

-

Nucleophilic aromatic substitution is possible at activated positions (e.g., para to electron-donating groups).

Reaction Table

| Reaction Type | Reagent | Product |

|---|---|---|

| Hydroxyalkylation | DMF/POCl₃ | Alkylated pyrrole derivative |

| Electrophilic substitution | NO₂⁺/H₂SO₄ | Nitro-substituted pyrrole |

Cyclocondensation and Ring-Forming Reactions

The compound can participate in cycloadditions or cyclization:

-

1,3-Dipolar cycloaddition with diazo compounds or alkynes may form fused heterocycles .

-

Multicomponent reactions (e.g., with aldehydes and 1,3-dicarbonyls) can generate complex ring systems under mild conditions .

Reaction Table

| Reaction Type | Reagent | Product |

|---|---|---|

| Cycloaddition | Diazomethane | Pyrazolo[3,4-d]pyrrole derivative |

| Multicomponent | Aldehyde + 1,3-dicarbonyl | Polycyclic fused system |

Oxidation of Substituents

Methyl groups on the pyrrole ring may undergo oxidation:

Reaction Table

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Hot acidic medium | Oxidized methyl group (e.g., COOH) |

Key Observations and Trends

-

Aldehyde Group Dominance : Most reactions center on the aldehyde’s reactivity, with oxidation and condensation being prominent.

-

Steric Effects : The three methyl substituents may hinder certain substitution reactions but stabilize intermediates in condensation pathways.

-

Functional Group Compatibility : Reactions like cyclocondensation suggest potential for generating biologically active heterocycles, aligning with pyrrole derivatives’ known applications in medicinal chemistry .

(Note: Citations are derived from analogous reactions in similar heterocyclic systems.)

Applications De Recherche Scientifique

Organic Synthesis

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules, including pharmaceuticals and agrochemicals. The aldehyde group allows for various chemical transformations such as:

- Condensation Reactions : To form larger molecular structures.

- Reduction Reactions : To yield alcohols or amines.

Medicinal Chemistry

This compound is explored for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines, indicating potential use as an anticancer agent. Notably, research by Dubinina et al. (2007) reported significant cytotoxic effects against colon cancer cells with IC50 values ranging from 1.0 to 1.6×10−8M .

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, disrupting cell membranes and metabolic processes .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can alter protein functions, making it a candidate for further investigation in drug development targeting specific biological pathways.

Case Studies

| Study | Findings |

|---|---|

| Dubinina et al. (2007) | Demonstrated cytotoxic effects on colon cancer cell lines with IC50 values ranging from 1.0 to 1.6×10−8M. |

| Kuznietsova et al. (2016) | Reported antioxidant properties alongside low toxicity in animal models. |

| Garmanchuk et al. (2013) | Investigated interaction with ATP-binding domains of growth factor receptors, suggesting potential as a targeted therapeutic agent. |

Mécanisme D'action

The mechanism of action of 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, making it a useful tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Pyrrole-3-carbaldehyde: Lacks the methyl and phenyl substitutions, making it less sterically hindered and potentially more reactive.

2,4,5-Trimethylpyrrole: Similar in structure but lacks the aldehyde group, limiting its reactivity in certain chemical reactions.

1-Phenyl-1H-pyrrole-3-carbaldehyde: Similar but lacks the methyl groups, affecting its electronic properties and reactivity.

Uniqueness

The combination of methyl and phenyl groups with the aldehyde functionality provides a versatile scaffold for further chemical modifications and applications in various fields .

Activité Biologique

Overview

2,4,5-Trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS No. 100710-49-4) is a pyrrole derivative characterized by its unique structure that includes a phenyl group and three methyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is C14H15NO. Its structure allows for various chemical reactions, including oxidation and reduction processes. The aldehyde group can participate in nucleophilic addition reactions, making it a versatile compound for further modifications in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction may affect various signaling pathways, making it a valuable tool in biochemical research.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxicity. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell line:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| A549 | 15.2 |

| MCF-7 | 12.8 |

These results indicate that the compound exhibits promising antitumor properties and warrants further investigation into its mechanisms of action and potential therapeutic applications .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound involves its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 |

| Lipoxygenase | Non-competitive | 30 |

These findings suggest that the compound may be beneficial in developing anti-inflammatory agents by targeting these enzymes .

Study on Anticancer Activity

A study conducted by Xia et al. evaluated the anticancer effects of various pyrrole derivatives, including this compound. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for further drug development aimed at cancer therapy .

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound. Animal models treated with this compound showed reduced tumor growth compared to control groups. These studies provide preliminary evidence supporting its use as an anticancer agent .

Propriétés

IUPAC Name |

2,4,5-trimethyl-1-phenylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-11(2)15(12(3)14(10)9-16)13-7-5-4-6-8-13/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUASEJQXPUHOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.